An In-depth Technical Guide to 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide and its Class as Carbonic Anhydrase Inhibitors
An In-depth Technical Guide to 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide and its Class as Carbonic Anhydrase Inhibitors
Executive Summary: This guide provides a comprehensive technical overview of the benzimidazole-sulfonamide class of compounds, with a specific focus on the representative molecule, 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide. It is intended for researchers, scientists, and professionals in drug development. This document delves into the core physicochemical properties, mechanism of action as carbonic anhydrase inhibitors, synthesis protocols, and methods for in vitro evaluation. The content is structured to deliver not only factual data but also the underlying scientific rationale for experimental design and interpretation, ensuring a thorough understanding of this important class of molecules.
Introduction to Benzimidazole-Sulfonamides and their Therapeutic Relevance
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] When combined with a sulfonamide moiety, these derivatives have been extensively investigated for a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3] A primary and clinically significant application of this chemical class is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial to various physiological processes.[4]
Clinically used CA inhibitors, which are primarily sulfonamides, are employed in the treatment of glaucoma, epilepsy, and edema.[5] The development of novel benzimidazole-sulfonamide derivatives aims to create isoform-selective inhibitors with improved therapeutic profiles and reduced side effects. The subject of this guide, 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide, represents a specific molecular architecture within this class, designed to interact with the active site of carbonic anhydrases.
Physicochemical Properties of 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide
While extensive experimental data for this specific molecule is not widely published, its physicochemical properties can be predicted based on its structural components and data from closely related analogs.
| Property | Predicted Value/Range | Rationale and Significance |
| Molecular Formula | C10H13N3O2S2 | Derived from the chemical structure. |
| Molecular Weight | 271.36 g/mol | Calculated from the molecular formula.[6] |
| pKa | Sulfonamide (NH): ~9-10 Mercapto (SH): ~7-8 Benzimidazole (NH): ~5-6 | The sulfonamide group is acidic, crucial for binding to the zinc ion in the CA active site. The mercapto group also possesses acidic properties. The benzimidazole ring has a basic nitrogen that can be protonated. These values influence the ionization state at physiological pH, affecting solubility and target binding. |
| logP | 1.5 - 2.5 | This predicted lipophilicity suggests a balance between aqueous solubility and membrane permeability, which is important for oral bioavailability and reaching the target enzyme.[7] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and ethanol. | The benzimidazole core contributes to its hydrophobic character, while the sulfonamide and mercapto groups can participate in hydrogen bonding, providing some aqueous solubility, especially in basic conditions.[1] |
Mechanism of Action: Targeting Carbonic Anhydrase
The primary mechanism of action for benzimidazole-sulfonamides is the inhibition of carbonic anhydrase. This is achieved through the coordination of the deprotonated sulfonamide group to the Zn(II) ion in the enzyme's active site.
Diagram: Mechanism of Carbonic Anhydrase Inhibition
Caption: The sulfonamide group of the inhibitor binds to the zinc ion in the carbonic anhydrase active site.
This binding event displaces the water molecule that is essential for the enzyme's catalytic activity, thereby inhibiting the reversible hydration of carbon dioxide to bicarbonate. The affinity and selectivity of these inhibitors for different CA isoforms are determined by the specific interactions of the benzimidazole scaffold and its substituents with the amino acid residues lining the active site cavity.[5]
Synthesis and Purification Protocol
The synthesis of 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide can be achieved through a multi-step process, drawing from established methods for the synthesis of related benzimidazole derivatives.[8][9]
Synthetic Pathway Overview
Diagram: Synthetic Pathway
Caption: A potential synthetic route for 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide.
Step-by-Step Experimental Protocol
-
Synthesis of 2-Mercaptobenzimidazole:
-
In a round-bottom flask, dissolve o-phenylenediamine in ethanol.
-
Add an equimolar amount of carbon disulfide.
-
Reflux the mixture for 3-4 hours.
-
Cool the reaction mixture and collect the precipitated product by filtration. Wash with cold ethanol.[8]
-
-
Sulfonation:
-
Carefully add the synthesized 2-mercaptobenzimidazole to an excess of chlorosulfonic acid at 0°C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-3 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the sulfonyl chloride derivative.
-
Filter and wash the product with cold water.
-
-
Amination:
-
Suspend the sulfonyl chloride derivative in a suitable solvent like acetone.
-
Bubble ammonia gas through the solution or add aqueous ammonia dropwise at 0°C.
-
Stir the reaction for 1-2 hours at room temperature.
-
Remove the solvent under reduced pressure and recrystallize the product to obtain 2-mercapto-1H-benzimidazole-5-sulfonamide.
-
-
N-Alkylation:
-
Dissolve the 2-mercapto-1H-benzimidazole-5-sulfonamide in a polar aprotic solvent such as DMF.
-
Add a base, for example, potassium carbonate, to the solution.
-
Add 1-bromopropane dropwise and stir the reaction at room temperature overnight.
-
Pour the reaction mixture into water to precipitate the final product.
-
Filter, wash with water, and purify by column chromatography or recrystallization.[10]
-
In Vitro Evaluation: Assaying Carbonic Anhydrase Inhibition
The inhibitory activity of 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide against various carbonic anhydrase isoforms can be determined using a stopped-flow spectrophotometric assay.
Assay Principle
This method measures the enzyme's ability to catalyze the hydration of CO2. The production of protons during this reaction leads to a decrease in the pH of the solution, which is monitored by a colorimetric pH indicator.
Experimental Protocol
-
Preparation of Reagents:
-
Prepare a buffer solution (e.g., Tris-HCl) at a pH where the chosen indicator has a good spectral response.
-
Prepare stock solutions of the carbonic anhydrase isoenzyme, the test compound (dissolved in DMSO), and the pH indicator.
-
Prepare a saturated solution of CO2 by bubbling the gas through distilled water.
-
-
Assay Procedure:
-
In a stopped-flow instrument, rapidly mix the enzyme solution (containing the test compound at various concentrations) with the CO2 solution.
-
Monitor the change in absorbance of the pH indicator over time at its specific wavelength.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time curve.
-
-
Data Analysis:
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis constant (Km) of the enzyme for CO2.
-
Potential Therapeutic Applications and Future Directions
Benzimidazole-sulfonamide derivatives, including 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide, hold promise for various therapeutic applications due to their ability to inhibit carbonic anhydrase.[11]
-
Glaucoma: Inhibition of CAII in the ciliary body of the eye can reduce the production of aqueous humor, thereby lowering intraocular pressure.
-
Oncology: Targeting tumor-associated CA isoforms, such as CAIX and CAXII, which are involved in pH regulation and tumor progression, is a promising anticancer strategy.[11]
-
Anticonvulsants: Some CA inhibitors have shown efficacy in the treatment of epilepsy.[12]
Future research in this area should focus on optimizing the selectivity of these compounds for specific CA isoforms to enhance their therapeutic efficacy and minimize off-target effects. Structure-activity relationship (SAR) studies and computational modeling can guide the design of next-generation inhibitors with improved pharmacokinetic and pharmacodynamic properties.[7]
References
-
Zubrienė, A., Čapkauskaitė, E., Gylytė, J., Kišonaitė, M., Tumkevičius, S., & Matulis, D. (2014). Benzenesulfonamides with benzimidazole moieties as inhibitors of carbonic anhydrases I, II, VII, XII and XIII. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(1), 124-131. [Link]
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Angeli, A., et al. (2019). Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1697-1710. [Link]
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Angeli, A., et al. (2019). Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1697-1710. [Link]
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Bejawada, M., Parijatha, B., Naga Sailaja, V., Kumar, J., & Prema, S. (2023). SYNTHESIS AND PHYSICOCHEMICAL CHARACTERIZATION OF BENZIMIDAZOLE- SULPHONAMIDE. European Chemical Bulletin, 12(Special Issue 7), 3564-3571. [Link]
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Zubrienė, A., Čapkauskaitė, E., Gylytė, J., Kišonaitė, M., Tumkevičius, S., & Matulis, D. (2014). Benzenesulfonamides with benzimidazole moieties as inhibitors of carbonic anhydrases I, II, VII, XII and XIII. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(1), 124-131. [Link]
-
Abdel-Wahab, B. F., & Mohamed, H. A. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Biochemistry Research International, 2022, 1-15. [Link]
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Ajani, O. O., et al. (2020). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. ResearchGate. [Link]
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Nerella, S. G., Kumar, P., & Bharath, R. D. (2022). The benzimidazole derivatives as human carbonic anhydrase enzyme mediated anticancer agents. Medicinal Chemistry Research, 31(7), 1145-1163. [Link]
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He, X., et al. (2015). Identification and Optimization of Benzimidazole Sulfonamides as Orally Bioavailable Sphingosine 1-Phosphate Receptor 1 Antagonists with in Vivo Activity. Journal of Medicinal Chemistry, 58(17), 6888-6905. [Link]
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Anonymous. (n.d.). An overview on some benzimidazole and sulfonamide derivatives with anti-microbial activity. ResearchGate. [Link]
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Anandarajagopal, K., et al. (2010). 2-Mercaptobenzimidazole Derivatives: Synthesis and Anticonvulsant Activity. Advanced Applications in Science Research, 1(2), 132-138. [Link]
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Nguema Ongone, T., et al. (2019). Synthesis of Surfactants Derived from 2-Mercaptobenzimidazole and Study of Their Acute Toxicity and Analgesic and Psychotropic Activities. Journal of Chemistry, 2019, 1-10. [Link]
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Mohammed, S. H., & Al-Jadaan, S. A. N. (2021). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. ResearchGate. [Link]
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Abdel-Wahab, B. F., & Mohamed, H. A. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Biochemistry Research International, 2022, 1-15. [Link]
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